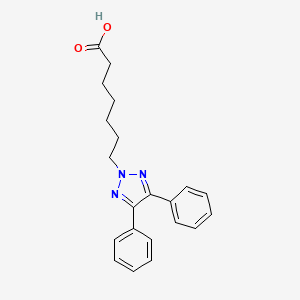
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a heptanoic acid chain attached to a triazole ring substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the reaction of an alkyne with an azide to form the triazole ring. The synthetic route can be summarized as follows:
Synthesis of the Alkyne Precursor: The alkyne precursor can be synthesized by reacting a suitable starting material with propargyl bromide in the presence of a base.
Formation of the Triazole Ring: The alkyne precursor is then reacted with an azide derivative in the presence of a copper(I) catalyst to form the triazole ring.
Attachment of the Heptanoic Acid Chain: The final step involves the attachment of the heptanoic acid chain to the triazole ring through an esterification or amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The phenyl groups on the triazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Hydrolysis: The ester or amide linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The triazole ring and phenyl groups play a crucial role in the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
7-(4,5-Diphenyl-2H-1,2,3-triazol-2-yl)heptanoic acid can be compared with other triazole derivatives, such as:
4,5-Diphenyl-1H-1,2,3-triazole: Similar structure but lacks the heptanoic acid chain.
1,2,3-Triazole-4-carboxylic acid: Contains a carboxylic acid group directly attached to the triazole ring.
4,5-Diphenyl-2H-1,2,3-triazole-2-carboxylic acid: Similar structure with a carboxylic acid group at a different position on the triazole ring.
The uniqueness of this compound lies in the combination of the triazole ring with the heptanoic acid chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
142498-36-0 |
|---|---|
Molekularformel |
C21H23N3O2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
7-(4,5-diphenyltriazol-2-yl)heptanoic acid |
InChI |
InChI=1S/C21H23N3O2/c25-19(26)15-9-1-2-10-16-24-22-20(17-11-5-3-6-12-17)21(23-24)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,25,26) |
InChI-Schlüssel |
LCJBLTAHIDYXLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=CC=C3)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


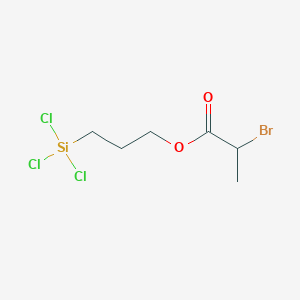
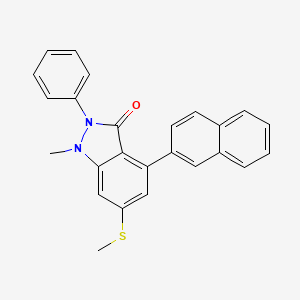
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
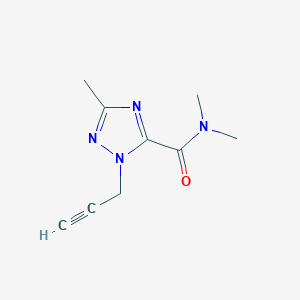
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-](/img/structure/B12546409.png)
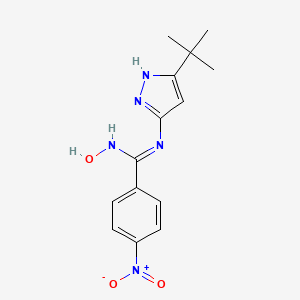
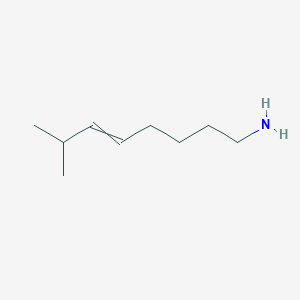

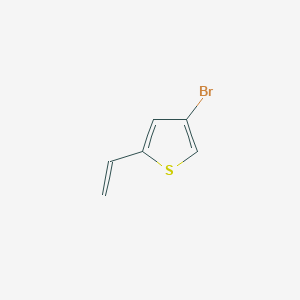
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
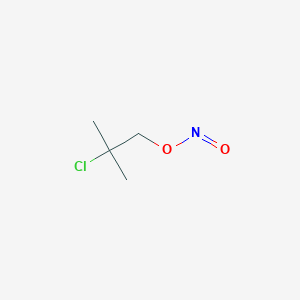
![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)
